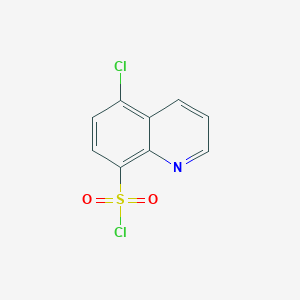

5-chloroquinoline-8-sulfonyl Chloride

Description

Properties

IUPAC Name |

5-chloroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMXPLMVUMLWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400848 | |

| Record name | 5-chloroquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21121-54-0 | |

| Record name | 5-chloroquinoline-8-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagents

The direct synthesis of 5-chloroquinoline-8-sulfonyl chloride involves simultaneous sulfonation and chlorination of a pre-chlorinated quinoline precursor. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating and chlorinating agent, enabling the introduction of the sulfonyl chloride group at the 8-position of the quinoline ring. The reaction proceeds via electrophilic aromatic substitution, where the electron-deficient quinoline nucleus directs sulfonation to the 8-position due to steric and electronic factors.

Reaction Conditions :

Example Protocol :

-

5-Chloroquinoline (1 equiv) is added dropwise to excess chlorosulfonic acid at 120°C.

-

The mixture is stirred for 5 hours, then quenched with ice water.

-

The crude product is extracted with dichloromethane and purified via recrystallization.

Yield : 60–70% (with significant tar formation due to over-sulfonation).

Challenges and Mitigation Strategies

The direct method faces two critical issues:

-

Instability of Quinoline-8-Sulfonyl Chloride : The product decomposes upon storage, necessitating immediate use or stabilization via hydrochloride salt formation.

-

Byproduct Formation : Excessive chlorosulfonic acid promotes polysulfonation and tar. Boric acid (0.3–0.4 equiv) is added to moderate reactivity, reducing tar yield by 30%.

Multi-Step Synthesis from 5-Chloro-8-Hydroxyquinoline

Synthesis of 5-Chloro-8-Hydroxyquinoline

The precursor 5-chloro-8-hydroxyquinoline is synthesized via a modified Skraup reaction:

Reagents :

-

Cyclization :

-

4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol (2:1 molar ratio), glycerol (1.8–1.9 equiv), and boric acid (0.3–0.4 equiv) are heated to 150°C.

-

Concentrated H₂SO₄ is added dropwise at 120°C.

-

Yield: 78–82% after purification.

-

-

Purification :

Conversion to 5-Chloro-8-Sulfonyl Chloride

The hydroxyl group at the 8-position is replaced via a three-step process:

Step 1: Sulfonation

-

Reagent: Chlorosulfonic acid (2.5 equiv)

-

Intermediate: 5-Chloro-8-sulfonic acid

Step 2: Chlorination

Step 3: Stabilization

Alternative Synthetic Routes and Recent Advances

Deoxygenative Sulfonylation

A 2024 study demonstrated C8-sulfonylation using CS₂/Et₂NH and sulfonyl chlorides under mild conditions:

-

Conditions : Room temperature, 15–30 minutes in CH₂Cl₂

-

Mechanism : In situ generation of sulfonyl anions (Ts⁻) that attack the C8 position of quinoline N-oxide.

Limitations : Positional selectivity for C8 remains unverified.

Comparative Analysis of Methods

| Parameter | Direct Method | Multi-Step Method |

|---|---|---|

| Starting Material | 5-Chloroquinoline | 4-Chloro-2-aminophenol |

| Steps | 1 | 3 |

| Overall Yield | 60–70% | 65–70% |

| Key Advantage | Simplicity | Higher purity |

| Key Challenge | Instability | Longer reaction time |

Industrial Considerations

Scalability and Cost

Chemical Reactions Analysis

5-Chloroquinoline-8-sulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include bases like sodium hydroxide, catalysts like palladium, and solvents like dichloromethane. Major products formed from these reactions include various sulfonamide derivatives and coupled products .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

5-Chloroquinoline-8-sulfonyl chloride has been investigated for its potential as an antimicrobial and anticancer agent. Several derivatives have shown promising activity against various cancer cell lines and drug-resistant bacteria:

- Case Study: Anticancer Activity

- A study synthesized derivatives of 8-hydroxyquinoline-5-sulfonamide, including those based on this compound, which exhibited significant cytotoxic effects against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cells. The most active compound demonstrated efficacy comparable to standard chemotherapeutics like cisplatin .

Mechanism of Action

The mechanism involves the formation of covalent bonds with nucleophilic sites on target biomolecules. The electrophilic nature of the sulfonyl chloride group facilitates reactions with amines and thiols, leading to the formation of sulfonamides that can disrupt cellular processes .

Organic Synthesis

Reagent in Organic Chemistry

This compound serves as a key reagent in organic synthesis for introducing sulfonyl groups into various organic compounds. Its reactivity allows for:

- Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, forming sulfonamide derivatives.

- Condensation Reactions: It can react with compounds containing active hydrogen atoms to form new carbon-sulfur bonds .

Data Table: Common Reactions Involving this compound

| Reaction Type | Nucleophile Used | Product Type | Conditions |

|---|---|---|---|

| Substitution | Amines | Sulfonamides | Base (e.g., triethylamine) |

| Condensation | Alcohols | Sulfonate Derivatives | Anhydrous conditions |

| Coupling | Acetylenic amines | Hybrid Compounds | DMF, base |

Material Science

Dyes and Pigments Production

This compound is utilized in the production of dyes and pigments due to its ability to introduce sulfonyl functional groups, which enhance the solubility and stability of dye compounds. Its application in industrial processes is notable for improving the performance characteristics of dyes used in textiles and coatings .

Research Applications

Bioconjugation and Modification of Biomolecules

In biological research, this compound is employed for modifying proteins and peptides to study their structure-function relationships. This modification is crucial for understanding biochemical pathways and developing targeted therapies .

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-8-sulfonyl Chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit the function of enzymes or receptors, leading to the desired therapeutic effects. For example, as an Edg-1 antagonist, it can interfere with signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Variations

5-Fluoro-8-Quinolinesulfonyl Chloride (CAS 1997-50-8)

- Molecular Formula: C₉H₅ClFNO₂S

- Key Differences : Replaces the 5-chlorine with fluorine. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and alter electronic effects in drug design.

- Applications : Similar to its chloro counterpart, it serves as a precursor for sulfonamide drugs but may exhibit distinct pharmacokinetic properties due to fluorine’s unique characteristics .

8-Chloro-5-Fluoroquinoline (CAS 917251-76-4)

Isoquinoline Derivatives

Isoquinoline-8-sulfonyl Chloride (CAS 748752-50-3)

- Molecular Formula: C₉H₆ClNO₂S

- Key Differences: The isoquinoline scaffold differs from quinoline in ring connectivity, altering electronic distribution and steric interactions.

- Properties: PSA: 55.41 Ų (vs. 55.41 Ų for 5-chloroquinoline-8-sulfonyl chloride) LogP: 3.24 (indicating similar lipophilicity)

- Applications : Used in synthesizing Fasudil (a Rho kinase inhibitor) impurities, demonstrating its niche in cardiovascular drug development .

Sulfonamide Derivatives

5-Chloroquinoline-8-sulfonamide (CAS 299439-20-6)

Comparative Data Table

Key Research Findings

- Electronic Effects: Chlorine at the 5-position (this compound) enhances electrophilicity at the sulfonyl chloride group, facilitating nucleophilic substitutions compared to fluorine .

- Medicinal Chemistry: Dual halogenation (e.g., 8-chloro-5-fluoroquinoline) improves target selectivity in CNS drugs due to optimized steric and electronic profiles .

- Scaffold Influence: Isoquinoline derivatives exhibit distinct binding modes compared to quinoline analogues, impacting their therapeutic applications .

Biological Activity

5-Chloroquinoline-8-sulfonyl chloride is a chemical compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound has the molecular formula CHClNOS, with a molecular weight of approximately 298.57 g/mol. The compound features a chlorine atom at the fifth position and a sulfonyl chloride group at the eighth position of the quinoline ring. It appears as a white to light yellow solid and is soluble in organic solvents.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. It has been shown to inhibit various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. In a study comparing its efficacy against standard antibiotics, it was found that this compound had a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming some conventional antibiotics .

Anticancer Activity

The compound's anticancer potential has also been investigated extensively. A study involving various derivatives of quinoline revealed that modifications to the quinoline structure could enhance cytotoxic effects on cancer cells. For instance, compounds derived from similar structures exhibited selective toxicity towards breast cancer cell lines (MCF-7, MDA-MB231) with IC50 values significantly lower than those of standard treatments like chloroquine .

Synthesis Methods

Several synthetic routes have been explored for producing this compound. One common method involves the reaction of 5-chloroquinoline with chlorosulfonic acid, yielding the sulfonyl chloride derivative. This process is typically conducted under controlled conditions to optimize yield and purity .

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of this compound against multi-drug resistant strains. Results indicated that this compound exhibited superior efficacy compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development.

- Anticancer Research : In a recent investigation, derivatives of this compound were tested against various cancer cell lines. The results showed that certain substitutions on the quinoline ring significantly enhanced cytotoxicity towards cancer cells while minimizing effects on non-cancerous cells, highlighting its selective action .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Quinoline-8-sulfonyl chloride | Lacks chlorine at position 5 | More basic; primarily used in dye synthesis |

| 5-Chloroquinoline | Lacks sulfonyl chloride | Exhibits different biological activities |

| 6-Chloroquinoline-4-sulfonic acid | Sulfonic acid instead of sulfonyl chloride | Potentially more soluble in aqueous environments |

This comparison illustrates how variations in structure can lead to significant differences in biological activity.

Q & A

Q. What are the key considerations for synthesizing 5-chloroquinoline-8-sulfonyl chloride in a laboratory setting?

Synthesis typically involves sulfonation and chlorination of quinoline derivatives. Critical parameters include reaction temperature (e.g., controlled sulfonation at 0–5°C to avoid side reactions), stoichiometric ratios of chlorinating agents (e.g., SOCl₂ or PCl₅), and inert atmosphere conditions to prevent hydrolysis . Purity assessment via HPLC or NMR should confirm the absence of unreacted intermediates like 8-sulfonated quinoline precursors .

Q. How can researchers validate the identity and purity of this compound?

Methodological validation requires a combination of spectroscopic techniques:

Q. What safety protocols are essential when handling this compound?

Due to its reactivity and potential toxicity:

- Use anhydrous conditions and moisture-free glassware to prevent hydrolysis to sulfonic acids.

- Employ fume hoods, chemical-resistant gloves, and emergency eye-wash stations, as recommended in sulfonyl chloride safety guidelines .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

The electron-withdrawing sulfonyl chloride group activates the quinoline ring at specific positions (e.g., C-6 and C-7) for nucleophilic attack. Computational studies (DFT or MD simulations) can map charge distribution and predict regioselectivity when reacting with amines or alcohols. Experimental validation via kinetic studies under varying pH and solvent polarities is critical .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from differences in:

- Solvent choice (e.g., DMF vs. THF affecting solubility of intermediates).

- Catalyst loading (e.g., 1–5 mol% DMAP in acylation reactions). Systematic replication studies with controlled variables and statistical analysis (e.g., ANOVA) are necessary to isolate contributing factors .

Q. How can researchers design experiments to study the stability of this compound under varying storage conditions?

Q. What advanced applications does this compound have in multicomponent reaction systems?

The compound serves as a sulfonylation agent in Ugi-type reactions, enabling rapid access to sulfonamide-based heterocycles. Key methodological considerations include:

- Optimizing stoichiometry to balance reactivity of imine intermediates.

- Screening Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the sulfonyl group .

Data Analysis & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound experiments?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide detailed descriptions of reaction setups, including inert gas flow rates and stirring speeds.

- Include raw spectral data (e.g., NMR peak integrals) in supplementary materials, cross-referenced in the main text .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Multivariate regression to correlate substituent electronic parameters (Hammett σ values) with biological activity.

- Cluster analysis to group derivatives by reactivity profiles, validated through bootstrapping or cross-validation .

Ethical & Reporting Standards

Q. How can researchers avoid redundancy when publishing studies on this compound?

Conduct a systematic literature review using aggregated search tools (e.g., SciFinder, Reaxys) to identify gaps in existing data. Clearly articulate how the study advances prior work, such as novel mechanistic insights or improved synthetic protocols .

Q. What criteria distinguish high-quality academic sources for referencing studies on sulfonyl chloride chemistry?

Prioritize peer-reviewed journals with impact factors >2.0 and avoid non-scholarly platforms. Cross-check data against pharmacopeial standards (e.g., British Pharmacopoeia) for analytical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.